molecular formula C25H18Cl2F3N3O3 B12367912 Hsd17B13-IN-80

Hsd17B13-IN-80

Cat. No.: B12367912
M. Wt: 536.3 g/mol
InChI Key: VWLKLPGOFPETDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsd17B13-IN-80 is a compound that acts as an inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound has shown potential in research for treating these liver diseases by inhibiting the activity of HSD17B13 .

Preparation Methods

The preparation of Hsd17B13-IN-80 involves several steps. One method includes dissolving the main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with deionized water . This method is typically used for in vivo formulations.

Chemical Reactions Analysis

Hsd17B13-IN-80 undergoes various chemical reactions, primarily involving its interaction with the enzyme HSD17B13. The compound is designed to inhibit the enzyme’s activity by binding to its active site. The reactions typically involve the conversion of substrates like estradiol, with this compound showing an inhibitory concentration (IC50) of less than 0.1 micromolar for estradiol . The major products formed from these reactions are the inhibited forms of the enzyme-substrate complexes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Hsd17B13-IN-80 involves its binding to the active site of the enzyme HSD17B13. This binding inhibits the enzyme’s activity, preventing the conversion of substrates like estradiol. The inhibition of HSD17B13 activity leads to a reduction in the biosynthesis of lipid droplets and other related metabolic processes in the liver . This mechanism is particularly beneficial in preventing the progression of liver diseases such as NAFLD and NASH .

Properties

Molecular Formula

C25H18Cl2F3N3O3

Molecular Weight

536.3 g/mol

IUPAC Name

3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)

InChI Key

VWLKLPGOFPETDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.